methyl 4-(N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)sulfamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)sulfamoyl)benzoate is a synthetic organic compound that features a complex structure combining a benzoate ester, a sulfonamide group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)sulfamoyl)benzoate typically involves multiple steps:
Formation of the Pyrrole Derivative: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Attachment of the Hydroxypropyl Group: The hydroxypropyl group can be introduced through a nucleophilic substitution reaction, where a halogenated propanol reacts with the pyrrole derivative.
Sulfonamide Formation: The sulfonamide group is formed by reacting the hydroxypropyl pyrrole with a sulfonyl chloride in the presence of a base.
Esterification: Finally, the benzoate ester is formed by esterifying 4-aminobenzoic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing each step for yield and purity, using continuous flow reactors to enhance reaction efficiency and scalability. Catalysts and solvents would be chosen to minimize environmental impact and cost.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: LiAlH4, NaBH4 (Sodium borohydride)
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxy group
Reduction: Formation of an alcohol from the ester group
Substitution: Formation of various sulfonamide derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the sulfonamide group, which is known to interact with biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities, given the bioactivity of sulfonamide and pyrrole derivatives.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its structural versatility.
Mechanism of Action
The mechanism by which methyl 4-(N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)sulfamoyl)benzoate exerts its effects would depend on its specific application. In medicinal chemistry, it might act by inhibiting enzymes or receptors involved in disease pathways. The sulfonamide group can mimic the structure of natural substrates, allowing it to bind to active sites of enzymes, thereby inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(N-(3-hydroxypropyl)sulfamoyl)benzoate: Lacks the pyrrole ring, which may reduce its bioactivity.
4-(N-(3-hydroxy-3-(1H-pyrrol-2-yl)propyl)sulfamoyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester, which may affect its solubility and reactivity.
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)sulfanilamide: Similar but lacks the benzoate ester, potentially altering its pharmacokinetic properties.
Uniqueness
Methyl 4-(N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)sulfamoyl)benzoate is unique due to the combination of a pyrrole ring, a hydroxypropyl group, and a sulfonamide linked to a benzoate ester. This combination provides a versatile scaffold for further functionalization and potential bioactivity.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
methyl 4-[[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]sulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S/c1-18-11-3-4-14(18)15(19)9-10-17-24(21,22)13-7-5-12(6-8-13)16(20)23-2/h3-8,11,15,17,19H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBTZNQEPWMSEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNS(=O)(=O)C2=CC=C(C=C2)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.